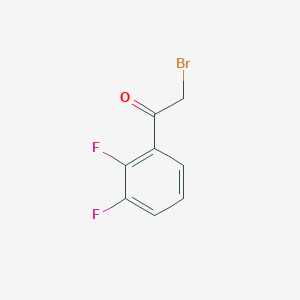

2-Bromo-1-(2,3-difluorophenyl)ethanone

Übersicht

Beschreibung

2-Bromo-1-(2,3-difluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H5BrF2O and its molecular weight is 235.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s known that this compound can be used as a reagent in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines .

Biochemical Pathways

It’s anticipated that the compound may interact with pathways related to trypanosomal infections, given its use in the synthesis of anti-trypanosomal agents .

Result of Action

It’s known that the compound can be used in the synthesis of anti-trypanosomal agents, suggesting potential antiparasitic effects .

Action Environment

The compound is typically stored in an inert atmosphere at 2-8°C , indicating that temperature and exposure to reactive gases may affect its stability.

Biologische Aktivität

2-Bromo-1-(2,3-difluorophenyl)ethanone is a halogenated ketone that has garnered attention for its potential biological activities. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its unique structural features, including the presence of bromine and difluorophenyl groups, contribute to its reactivity and biological properties.

The compound can undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

- Reduction Reactions : It can be reduced to form alcohol derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Oxidation Reactions : Oxidative processes can yield carboxylic acids or other derivatives using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The bromine atom and the difluorophenyl group enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, which is crucial in therapeutic applications.

Biological Activity

Research has indicated several significant biological activities associated with this compound:

Antimicrobial Activity

This compound has been explored for its antimicrobial properties. Studies have shown that similar compounds exhibit activity against various bacterial strains, suggesting potential efficacy against pathogens such as E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values for related compounds in the literature range from 40 to 50 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that derivatives of 2-bromo ketones can exhibit significant cytotoxicity against several cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 12.41 | Induces apoptosis through mitochondrial pathway |

| Similar Derivative | HCT-116 | 9.71 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Activity

Some studies suggest that derivatives of this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential role in treating inflammatory diseases .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the structure of this compound. These studies focused on their antiproliferative effects across different cancer cell lines, revealing that specific modifications could enhance their biological activity significantly .

Eigenschaften

IUPAC Name |

2-bromo-1-(2,3-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXANJKYIJPMTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382477 | |

| Record name | 2-bromo-1-(2,3-difluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-77-2 | |

| Record name | 2-bromo-1-(2,3-difluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.